molecular formula C9H10N2O4 B1207799 2-Nitrophenyl dimethylcarbamate CAS No. 3373-86-2

2-Nitrophenyl dimethylcarbamate

Cat. No. B1207799
CAS RN: 3373-86-2
M. Wt: 210.19 g/mol
InChI Key: YGFKASVNJRLCHR-UHFFFAOYSA-N
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Description

2-Nitrophenyl dimethylcarbamate is a chemical compound with the molecular formula C9H10N2O4. It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 2-Nitrophenyl dimethylcarbamate consists of a nitrophenyl group attached to a dimethylcarbamate group . The molecular weight of this compound is 210.19 g/mol.

Scientific Research Applications

  • Insecticide Research : Baillie (1979) found that carbamates derived from dialkylaminophenols, structurally similar to 2-Nitrophenyl dimethylcarbamate, are good inhibitors of acetylcholinesterase but poor insecticides due to their lipid solubility, which hinders reaching the target enzyme in vivo. This research has implications for the development of more effective insecticides (Baillie, 1979).

  • Biochemical Research : Kitson and Freeman (1993) reported on a structurally similar compound to 2-Nitrophenyl dimethylcarbamate, demonstrating its use in labeling p-Nitrophenyl esterases with a chromophoric reporter group. This has significance in the study of enzyme reactions and biochemical pathways (Kitson & Freeman, 1993).

  • Chemical Synthesis and Reactions : Research by Vakhitova et al. (2007) examined the reactivity of hydroxide and peroxide anions with 4-nitrophenyl N,N-dimethylcarbamate in various media. This study aids in understanding the behavior of such compounds in different chemical environments, which is valuable for chemical synthesis and industrial applications (Vakhitova et al., 2007).

  • Enzyme Inhibition Studies : Kitson (1989) investigated how cytoplasmic aldehyde dehydrogenase interacts with p-Nitrophenyl dimethylcarbamate. The study provides insights into enzyme behavior and inhibition, which can be crucial for understanding metabolic pathways and developing targeted therapies (Kitson, 1989).

  • Biodegradation and Environmental Impact : Bhushan et al. (2000) studied the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a breakdown product of a related compound, by Ralstonia sp. SJ98. This research is significant in understanding how certain compounds can be broken down by microorganisms, a crucial aspect of environmental bioremediation (Bhushan et al., 2000).

Safety And Hazards

When handling 2-Nitrophenyl dimethylcarbamate, it is advised to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

(2-nitrophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-6-4-3-5-7(8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKASVNJRLCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187407
Record name 2-Nitrophenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl dimethylcarbamate

CAS RN

3373-86-2
Record name 2-Nitrophenyl dimethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
西岡孝明, 藤田稔夫, 中島稔 - Journal of Pesticide Science, 1976 - jlc.jst.go.jp
Experimental procedures and conditions for determination of kinetic constants of AChE inhibition by phenyl carbamate insecticides are reviewed. Experimentally determined …
Number of citations: 3 jlc.jst.go.jp
西岡孝明, 藤田稔夫, 中島稔 - Journal of Pesticide Science, 1976 - jstage.jst.go.jp
Experimental procedures and conditions for determination of kinetic constants of ACNE inhibition by phenyl carbamate insecticides are reviewed. Experimentally determined …
Number of citations: 1 www.jstage.jst.go.jp

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